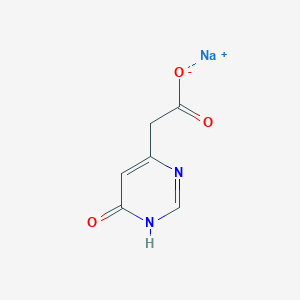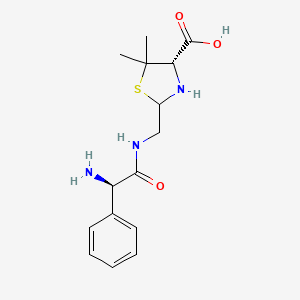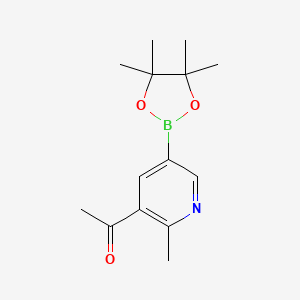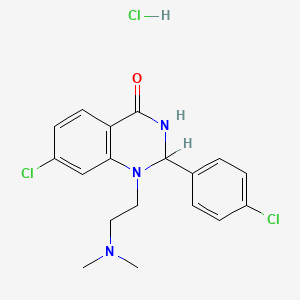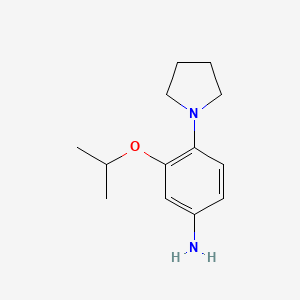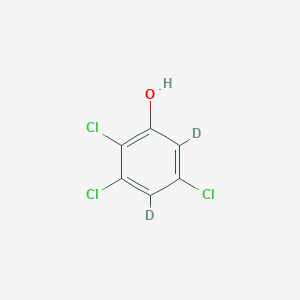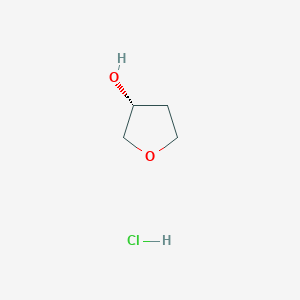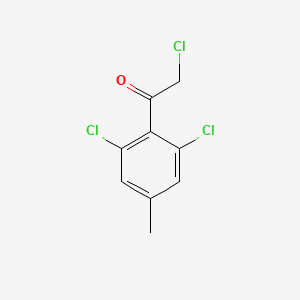
AFDye 430 NHS Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AFDye 430 NHS Ester is a water-soluble, green-fluorescent dye commonly used in multi-color applications such as flow cytometry and super-resolution microscopy using STORM. It is ideally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode. The NHS ester (or succinimidyl ester) is the most popular amine-reactive group for labeling primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
AFDye 430 NHS Ester is synthesized through a series of chemical reactions that involve the introduction of the NHS ester group to the dye molecule. The process typically involves the reaction of the dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
AFDye 430 NHS Ester primarily undergoes substitution reactions where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins, peptides, and other amine-containing molecules .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Conditions: Anhydrous conditions, room temperature to slightly elevated temperatures, organic solvents
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the labeled protein, peptide, or other amine-containing molecule .
Aplicaciones Científicas De Investigación
AFDye 430 NHS Ester is widely used in various scientific research applications, including:
Chemistry: Used for labeling and detecting specific molecules in complex mixtures.
Biology: Employed in flow cytometry and super-resolution microscopy for studying cellular processes and protein interactions.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of biosensors and other analytical tools .
Mecanismo De Acción
AFDye 430 NHS Ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, resulting in the covalent attachment of the dye to the target molecule. This labeling process allows for the detection and visualization of the target molecule using fluorescence-based techniques .
Comparación Con Compuestos Similares
Similar Compounds
- Alexa Fluor 430 NHS Ester
- APDye 430 NHS Ester
- AZDye 430 NHS Ester
Uniqueness
AFDye 430 NHS Ester is unique due to its high water solubility, green fluorescence, and stability across a wide pH range (pH 4 to pH 10). It can be used at high molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection compared to other similar compounds .
Propiedades
Fórmula molecular |
C26H27F3N2O9S |
|---|---|
Peso molecular |
600.6 g/mol |
Nombre IUPAC |
[9-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C26H27F3N2O9S/c1-25(2)13-15(14-41(36,37)38)16-10-17-18(26(27,28)29)11-24(35)39-20(17)12-19(16)30(25)9-5-3-4-6-23(34)40-31-21(32)7-8-22(31)33/h10-13H,3-9,14H2,1-2H3,(H,36,37,38) |
Clave InChI |
GIIRHJUKHYLDBB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C2=C(N1CCCCCC(=O)ON3C(=O)CCC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



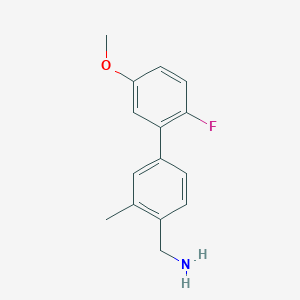


![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)
